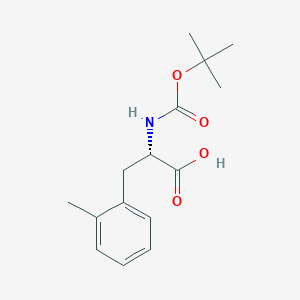

Boc-Phe(2-Me)-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propriétés

IUPAC Name |

(2S)-3-(2-methylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO4/c1-10-7-5-6-8-11(10)9-12(13(17)18)16-14(19)20-15(2,3)4/h5-8,12H,9H2,1-4H3,(H,16,19)(H,17,18)/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCGOCPOJLMLJAR-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80375788 | |

| Record name | Boc-L-2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114873-05-1 | |

| Record name | N-[(1,1-Dimethylethoxy)carbonyl]-2-methyl-L-phenylalanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=114873-05-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boc-L-2-Methylphenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80375788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Boc-L-Phe(2-Me)-OH for Researchers and Drug Development Professionals

Introduction: N-tert-butyloxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-L-Phe(2-Me)-OH, is a chemically modified amino acid derivative crucial for the synthesis of novel peptides in drug discovery and development. Its unique structural feature, a methyl group at the ortho position of the phenyl ring, introduces significant steric hindrance. This modification can profoundly influence the conformational properties of peptides, leading to enhanced biological activity, increased stability against enzymatic degradation, and improved receptor binding affinity and specificity.[1] This technical guide provides a comprehensive overview of the properties of Boc-L-Phe(2-Me)-OH, detailed experimental protocols for its use, and a discussion of its applications in peptide science.

Core Physicochemical and Spectroscopic Data

Boc-L-Phe(2-Me)-OH is a white crystalline powder. A summary of its key quantitative data is presented in Table 1. While generally soluble in common organic solvents used in peptide synthesis such as dichloromethane (DCM), dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP), its solubility can be a critical factor to consider during experimental procedures.[2]

Table 1: Physicochemical Properties of Boc-L-Phe(2-Me)-OH

| Property | Value | Source(s) |

| CAS Number | 114873-05-1 | [1][3][4] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][3] |

| Molecular Weight | 279.33 g/mol | [3] |

| Appearance | White powder | [1] |

| Purity | ≥98.0% (by TLC or HPLC) | [1][3][4] |

| Melting Point | 113-120 °C | [] |

| Optical Rotation | [α]²⁰/D = -16° (c=1 in Methanol) | |

| Solubility | Soluble in Methanol, Dichloromethane, Dimethylformamide, N-methyl-2-pyrrolidone | [2] |

Experimental Protocols

The successful incorporation of the sterically hindered Boc-L-Phe(2-Me)-OH into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) requires optimized protocols to overcome the challenges associated with its bulky nature.

Synthesis of Boc-L-Phe(2-Me)-OH

While commercially available, the synthesis of Boc-L-Phe(2-Me)-OH generally follows the standard procedure for the N-protection of amino acids. A typical laboratory-scale synthesis is outlined below.

Materials:

-

2-Methyl-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

tert-Butanol

-

Water

-

Pentane or Hexane

-

Potassium hydrogen sulfate (KHSO₄) or Citric Acid

-

Ethyl acetate

Procedure:

-

Dissolve 2-methyl-L-phenylalanine in a mixture of tert-butanol and an aqueous solution of sodium hydroxide.

-

To the well-stirred solution, add di-tert-butyl dicarbonate (Boc₂O) dropwise. The reaction is typically exothermic.

-

Allow the reaction to stir overnight at room temperature to ensure completion.

-

Extract the reaction mixture with a non-polar solvent like pentane or hexane to remove unreacted Boc₂O and other non-polar impurities.

-

Carefully acidify the aqueous layer to a pH of 2-3 using a cold solution of potassium hydrogen sulfate or citric acid. This will precipitate the Boc-L-Phe(2-Me)-OH.

-

Extract the product into an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to yield the crude product.

-

The crude product can be further purified by crystallization from a suitable solvent system, typically a mixture of ethyl acetate and hexane.

Solid-Phase Peptide Synthesis (SPPS) Coupling Protocol for Boc-L-Phe(2-Me)-OH

Due to the steric hindrance of the 2-methylphenyl group, standard coupling conditions may result in low yields. The following protocol is a generalized approach for the efficient coupling of Boc-L-Phe(2-Me)-OH.

Materials:

-

Peptide-resin with a free N-terminal amine

-

Boc-L-Phe(2-Me)-OH

-

Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

Base: N,N-Diisopropylethylamine (DIEA)

-

Solvent: N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

Procedure:

-

Resin Swelling and Deprotection: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using a solution of 50% trifluoroacetic acid (TFA) in dichloromethane (DCM) for 20-30 minutes.

-

Washing: Thoroughly wash the resin with DCM, followed by isopropanol (IPA), and then DMF to remove residual acid and byproducts.

-

Neutralization: Neutralize the resin-bound ammonium salt with a 10% solution of DIEA in DMF for 5-10 minutes. Wash the resin again with DMF.

-

Activation and Coupling:

-

In a separate vessel, dissolve Boc-L-Phe(2-Me)-OH (3-4 equivalents relative to the resin loading) and HBTU or HATU (3-4 equivalents) in DMF or NMP.

-

Add DIEA (6-8 equivalents) to the solution to initiate the activation of the carboxylic acid. Allow the pre-activation to proceed for 1-5 minutes.

-

Add the activated amino acid solution to the resin.

-

-

Coupling Reaction: Agitate the reaction mixture at room temperature. Due to the steric hindrance, an extended coupling time of 2-4 hours, or even overnight, may be necessary.

-

Monitoring the Coupling: The completion of the coupling reaction should be monitored using a qualitative method such as the Kaiser (ninhydrin) test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), a second coupling (recoupling) with a fresh solution of activated Boc-L-Phe(2-Me)-OH is recommended.

-

Washing: After a complete coupling, thoroughly wash the resin with DMF and DCM to prepare for the next cycle of deprotection and coupling.

Boc-Deprotection Workflow

The removal of the Boc protecting group is a critical step in SPPS. The following workflow ensures efficient deprotection while minimizing side reactions.

References

A Technical Guide to Boc-Phe(2-Me)-OH: Properties, Synthesis, and Application

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-2-methyl-L-phenylalanine (Boc-Phe(2-Me)-OH), a specialized amino acid derivative crucial in peptide synthesis and drug discovery. This document details its physicochemical properties, provides a general protocol for its incorporation into peptide chains, and discusses the implications of the 2-methyl substitution on peptide conformation and biological activity.

Core Properties of this compound

This compound is a synthetic derivative of the amino acid L-phenylalanine. The presence of a tert-butoxycarbonyl (Boc) protecting group on the α-amino group allows for its controlled use in stepwise peptide synthesis. The key distinguishing feature of this molecule is the methyl group at the 2-position of the phenyl ring.

| Property | Value | Reference |

| Molecular Weight | 279.33 g/mol | [1] |

| Molecular Formula | C15H21NO4 | [1][2] |

| CAS Number | 114873-05-1 (L-isomer) | [2] |

| Synonyms | Boc-2-methyl-L-phenylalanine | [2] |

Incorporation in Peptide Synthesis: A Methodological Overview

The primary application of this compound is as a building block in solid-phase peptide synthesis (SPPS). The Boc protecting group is stable under basic and neutral conditions but can be readily removed with moderate acid, allowing for the sequential addition of amino acids to a growing peptide chain.

Experimental Protocol: General Boc-SPPS Cycle

The following is a generalized protocol for the incorporation of this compound into a peptide sequence using a manual solid-phase synthesis approach. Specific parameters may need optimization based on the peptide sequence and scale.

Materials:

-

This compound

-

Appropriate resin (e.g., Merrifield or PAM resin)

-

Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

Coupling reagent (e.g., HBTU, HATU)

-

Scavengers (e.g., triisopropylsilane, water)

Procedure:

-

Resin Swelling: The solid support resin is swelled in an appropriate solvent, typically DCM or DMF.

-

Boc Deprotection: The Boc protecting group from the N-terminal amino acid of the resin-bound peptide is removed by treatment with a solution of TFA in DCM (typically 25-50%).

-

Neutralization: The resulting trifluoroacetate salt is neutralized with a solution of a tertiary amine, such as 10% DIEA in DMF, to liberate the free amine.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove excess reagents and byproducts.

-

Amino Acid Activation: this compound is pre-activated in a separate vessel by dissolving it in DMF with a coupling reagent (e.g., HBTU) and DIEA.

-

Coupling: The activated this compound solution is added to the resin, and the mixture is agitated to facilitate the coupling reaction.

-

Washing: The resin is washed extensively with DMF and DCM to remove unreacted amino acid and coupling reagents.

-

Cycle Repetition: Steps 2-7 are repeated for each subsequent amino acid in the desired peptide sequence.

-

Final Cleavage and Deprotection: Once the synthesis is complete, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

Experimental Workflow for Boc-SPPS

Figure 1: General workflow for the incorporation of this compound in solid-phase peptide synthesis.

Conformational Implications of the 2-Methyl Group

The introduction of a methyl group at the ortho-position of the phenylalanine side chain has significant conformational implications for the resulting peptide. This steric bulk can restrict the rotation around the chi (χ) angles of the amino acid side chain. This constraint can influence the local and global conformation of the peptide, potentially leading to more defined secondary structures.

By locking the side chain into a more specific orientation, the 2-methyl substitution can be a valuable tool in rational drug design to:

-

Enhance Receptor Binding: By pre-organizing the peptide into a conformation that is favorable for binding to a biological target.

-

Improve Proteolytic Stability: The steric hindrance of the methyl group can shield the adjacent peptide bonds from enzymatic degradation.

-

Modulate Biological Activity: The altered conformation can lead to changes in the peptide's interaction with its target, potentially enhancing agonistic or antagonistic activity.

Potential Signaling Pathway Modulation: A Hypothetical Example

While specific signaling pathways directly modulated by peptides containing this compound are not extensively documented in general literature, we can conceptualize its application in targeting a well-understood pathway. For instance, a peptide designed to inhibit a protein-protein interaction (PPI) could incorporate 2-methylphenylalanine to enhance its binding affinity and stability.

Consider the interaction between a hypothetical transcription factor and its co-activator, which is crucial for the expression of a pro-inflammatory gene. A peptide therapeutic could be designed to mimic the binding interface of the co-activator, thereby competitively inhibiting the interaction and downregulating the inflammatory response. The inclusion of 2-methylphenylalanine at a key position within this peptide could enforce a conformation that fits more snugly into the binding pocket of the transcription factor.

Figure 2: Hypothetical signaling pathway where a peptide containing 2-methylphenylalanine inhibits a key protein-protein interaction, leading to an anti-inflammatory effect.

This guide serves as a foundational resource for researchers and professionals in drug development. The unique properties of this compound make it a valuable tool for designing novel peptides with enhanced therapeutic potential. Further experimental investigation into specific biological systems will undoubtedly continue to reveal the full scope of its utility.

References

An In-depth Technical Guide to Boc-Phe(2-Me)-OH: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-Phe(2-Me)-OH. This synthetic amino acid derivative is a valuable building block in peptide synthesis, offering unique steric and conformational constraints that are of significant interest in medicinal chemistry and drug discovery.

Core Chemical Properties

This compound is an N-terminally protected form of the unnatural amino acid 2-methyl-L-phenylalanine. The tert-butyloxycarbonyl (Boc) protecting group is acid-labile, allowing for its selective removal during stepwise peptide synthesis. The presence of a methyl group at the ortho position of the phenyl ring introduces steric hindrance, which can influence peptide conformation and receptor-binding affinity.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1. While specific experimental data for some properties of this particular derivative are not widely published, the table includes known data and values for the closely related parent compound, Boc-L-phenylalanine, for comparative purposes.

| Property | Value for this compound | Reference/Note | Value for Boc-L-Phe-OH |

| Molecular Formula | C₁₅H₂₁NO₄[1] | --- | C₁₄H₁₉NO₄ |

| Molecular Weight | 279.33 g/mol [1][2] | --- | 265.31 g/mol |

| CAS Number | 114873-05-1[2] | --- | 13734-34-4 |

| Appearance | White powder[2] | --- | White fine crystalline powder[3] |

| Purity | ≥98.0% (TLC)[2] | --- | ≥99.0% (T) |

| Melting Point | Not available | --- | 85-87 °C[3][4] |

| Solubility | Not available | Inferred from similar compounds | Soluble in methanol, dichloromethane, dimethylformamide, and N-methyl-2-pyrrolidone[3] |

| Storage | Store at 2-8 °C | --- | Room Temperature, sealed in dry, keep in dark place[3] |

Spectral Data (Predicted)

¹H NMR:

-

Aromatic Protons: Signals are expected in the aromatic region (δ 7.0-7.5 ppm). The ortho-methyl group will influence the splitting pattern of the adjacent aromatic protons.

-

Alpha-Proton (α-H): A multiplet is anticipated in the region of δ 4.0-4.5 ppm.

-

Beta-Protons (β-H₂): Diastereotopic protons that will likely appear as a multiplet around δ 2.8-3.2 ppm.

-

Boc Group Protons: A characteristic singlet for the nine equivalent protons of the tert-butyl group is expected around δ 1.4 ppm.

-

Ortho-Methyl Protons: A singlet for the methyl group on the phenyl ring will likely appear in the upfield aromatic or benzylic region.

-

Carboxylic Acid Proton: A broad singlet is expected, typically downfield (>10 ppm), though its observation can be solvent-dependent.

¹³C NMR:

-

Carbonyl Carbon (C=O): A signal is expected in the downfield region, typically around δ 170-180 ppm for the carboxylic acid and near δ 155 ppm for the carbamate.

-

Aromatic Carbons: Multiple signals are expected in the δ 125-140 ppm range. The carbon attached to the methyl group will have a distinct chemical shift.

-

Alpha-Carbon (α-C): A signal is anticipated around δ 50-60 ppm.

-

Beta-Carbon (β-C): A signal is expected in the upfield region, typically around δ 35-45 ppm.

-

Boc Group Carbons: A signal for the quaternary carbon of the Boc group is expected around δ 80 ppm, and a signal for the methyl carbons around δ 28 ppm.

-

Ortho-Methyl Carbon: A signal for the methyl carbon on the phenyl ring is expected in the upfield region (around δ 15-25 ppm).

Mass Spectrometry (ESI-MS):

-

[M+H]⁺: The protonated molecular ion is expected at m/z 280.15.

-

[M+Na]⁺: The sodium adduct is expected at m/z 302.13.

-

Fragmentation: Common fragmentation pathways for Boc-protected amino acids involve the loss of the Boc group (100 Da) or isobutylene (56 Da) from the parent ion under tandem MS conditions.

Experimental Protocols

The following sections detail generalized experimental procedures for the synthesis of this compound and its application in peptide synthesis. These protocols are based on standard methodologies for Boc-protection and peptide coupling.

Synthesis of this compound

The synthesis of this compound is typically achieved through the reaction of 2-methyl-L-phenylalanine with di-tert-butyl dicarbonate ((Boc)₂O) under basic conditions.

Materials:

-

2-methyl-L-phenylalanine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Triethylamine (TEA) or Sodium Hydroxide (NaOH)

-

Dioxane and Water (or other suitable solvent system)

-

Ethyl acetate

-

Hexane

-

Hydrochloric acid (HCl) or Potassium bisulfate (KHSO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolution: Dissolve 2-methyl-L-phenylalanine in an aqueous solution of a suitable base (e.g., 1M NaOH or an aqueous mixture with an organic solvent like dioxane containing TEA).

-

Addition of (Boc)₂O: To the stirred solution, add di-tert-butyl dicarbonate portion-wise or as a solution in a suitable organic solvent.

-

Reaction: Allow the reaction to stir at room temperature for several hours or overnight. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up:

-

Once the reaction is complete, remove any organic solvent under reduced pressure.

-

Wash the aqueous solution with a non-polar solvent like hexane or ethyl ether to remove any unreacted (Boc)₂O and byproducts.

-

Cool the aqueous layer in an ice bath and acidify to a pH of 2-3 using a cold aqueous acid solution (e.g., 1M HCl or KHSO₄).

-

The product, this compound, should precipitate out of the solution or form an oil.

-

-

Extraction and Purification:

-

Extract the acidified aqueous layer with ethyl acetate.

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Further purification can be achieved by crystallization from a suitable solvent system (e.g., ethyl acetate/hexane) or by silica gel column chromatography.

-

Caption: General workflow for the synthesis of this compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly using the Boc/Bzl protection strategy.

Materials:

-

This compound

-

Resin (e.g., Merrifield or PAM resin)

-

Coupling agents (e.g., Dicyclohexylcarbodiimide (DCC) and 1-Hydroxybenzotriazole (HOBt), or HBTU/HATU)

-

N,N'-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM)

-

N,N'-Dimethylformamide (DMF)

-

Trifluoroacetic acid (TFA)

-

Scavengers (e.g., anisole, thioanisole)

-

Diethyl ether

General SPPS Cycle:

-

Resin Swelling: Swell the resin in an appropriate solvent like DCM or DMF.

-

Boc Deprotection: Remove the Boc protecting group from the resin-bound amino acid or peptide by treating with a solution of TFA in DCM (typically 25-50%).

-

Neutralization: Neutralize the resulting trifluoroacetate salt with a solution of a hindered base, such as 10% DIEA in DCM or DMF.

-

Coupling:

-

Activate the carboxylic acid of this compound by pre-incubating it with a coupling agent (e.g., DCC/HOBt or HBTU) in DMF or DCM.

-

Add the activated amino acid solution to the deprotected and neutralized resin.

-

Allow the coupling reaction to proceed for 1-2 hours. Monitor the completion of the reaction using a qualitative test (e.g., ninhydrin test).

-

-

Washing: Thoroughly wash the resin with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid to be added to the peptide chain.

-

Final Cleavage: After the final amino acid has been coupled, cleave the completed peptide from the resin and remove the side-chain protecting groups simultaneously using a strong acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), in the presence of scavengers.

-

Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, and then purify it using reverse-phase high-performance liquid chromatography (RP-HPLC).

Caption: A simplified workflow for a single coupling cycle in Boc-SPPS.

Applications in Drug Discovery and Research

The incorporation of this compound into peptide sequences offers several advantages for researchers in drug development:

-

Conformational Constraint: The ortho-methyl group restricts the rotation around the Cα-Cβ and Cβ-Cγ bonds, leading to a more defined peptide backbone conformation. This can be crucial for enhancing binding affinity and selectivity to biological targets.

-

Increased Proteolytic Stability: The steric bulk of the 2-methylphenyl group can shield the adjacent peptide bond from enzymatic degradation, thereby increasing the in vivo half-life of the peptide therapeutic.

-

Hydrophobicity Modulation: The addition of a methyl group increases the hydrophobicity of the phenylalanine side chain, which can influence the peptide's solubility, membrane permeability, and pharmacokinetic properties.

-

Structure-Activity Relationship (SAR) Studies: this compound is a valuable tool for SAR studies, allowing researchers to probe the steric and electronic requirements of a receptor's binding pocket.

Safety and Handling

This compound should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. The compound should be used in a well-ventilated area. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized amino acid derivative that provides a powerful tool for medicinal chemists and peptide scientists. Its unique structural features allow for the rational design of peptides with improved conformational stability, proteolytic resistance, and biological activity. The well-established protocols for its synthesis and incorporation into peptides make it an accessible and valuable reagent for the development of novel peptide-based therapeutics.

References

An In-depth Technical Guide to the Synthesis of Boc-Phe(2-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and a detailed protocol for the synthesis of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine (Boc-Phe(2-Me)-OH), a valuable building block in peptide synthesis and drug discovery. The incorporation of this non-canonical amino acid can introduce unique structural constraints and properties to peptides, enhancing their biological activity and stability.[1][2]

Introduction

This compound is a derivative of the amino acid 2-methyl-L-phenylalanine, where the alpha-amino group is protected by a tert-butoxycarbonyl (Boc) group.[2][] This protection is crucial in peptide synthesis to prevent unwanted side reactions during peptide bond formation.[4][5] The Boc group is favored for its stability under various conditions and its facile removal under moderately acidic conditions, which provides orthogonality with other protecting groups.[4] The presence of the methyl group on the phenyl ring introduces steric hindrance and alters the electronic properties of the side chain, which can influence the conformation and binding affinity of the resulting peptides.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 114873-05-1 | [][6][7] |

| Molecular Formula | C₁₅H₂₁NO₄ | [7] |

| Molecular Weight | 279.33 g/mol | [7] |

| Appearance | White to off-white solid | Inferred from similar compounds |

| Solubility | Soluble in organic solvents like DCM, DMF, and alcohols | Inferred from synthesis protocols[4][8] |

Synthesis Workflow

The synthesis of this compound is typically achieved through the reaction of 2-methyl-L-phenylalanine with di-tert-butyl dicarbonate (Boc₂O) under basic conditions. This reaction proceeds via nucleophilic attack of the amino group on the Boc anhydride.[4]

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from general procedures for the Boc protection of amino acids.[4][8]

Materials:

-

2-Methyl-L-phenylalanine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Sodium hydroxide (NaOH)

-

1,4-Dioxane

-

Distilled water

-

Hydrochloric acid (HCl), concentrated

-

Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round bottom flask

-

Magnetic stirrer

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography (optional)

Procedure:

-

Dissolution of Starting Material:

-

In a 250 mL round bottom flask, dissolve 2-methyl-L-phenylalanine (1 equivalent) in a mixture of 1,4-dioxane and water. A typical ratio would be 2:1 v/v.

-

Stir the mixture vigorously for 15-20 minutes until the amino acid is fully dissolved.

-

-

Basification:

-

Cool the solution in an ice bath.

-

Slowly add a 1N aqueous solution of sodium hydroxide (NaOH) (approximately 1.1 equivalents) to the stirring solution. Ensure the pH of the solution becomes alkaline (pH 9-10).

-

Continue stirring in the ice bath for another 20 minutes.

-

-

Addition of Boc Anhydride:

-

To the cold, basic solution, add di-tert-butyl dicarbonate (Boc₂O) (1.1-1.2 equivalents) dropwise or in portions over 30 minutes. It is crucial to maintain the temperature below 10 °C during the addition.

-

Allow the reaction mixture to warm to room temperature and stir overnight (12-16 hours). The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

After the reaction is complete, concentrate the mixture in vacuo using a rotary evaporator to remove the 1,4-dioxane.

-

Dilute the remaining aqueous solution with water and wash with a nonpolar organic solvent like hexane or diethyl ether to remove any unreacted Boc₂O and other nonpolar impurities.

-

Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of cold 1N HCl. The product, this compound, should precipitate out as a white solid.

-

Extract the product from the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x volume of the aqueous layer).[8]

-

-

Purification:

-

Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

If necessary, the product can be further purified by silica gel column chromatography using a suitable eluent system, such as a gradient of methanol in chloroform.[8]

-

-

Characterization:

-

The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

-

Signaling Pathway and Logical Relationships

The logical flow of the Boc protection reaction is straightforward, involving the activation of the amino group under basic conditions followed by its reaction with the electrophilic carbonyl of the Boc anhydride.

Caption: Logical flow of the Boc protection reaction.

This guide provides a foundational protocol for the synthesis of this compound. Researchers should optimize the reaction conditions based on their specific laboratory setup and available resources. Standard laboratory safety procedures should be followed at all times.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 4. benchchem.com [benchchem.com]

- 5. peptide.com [peptide.com]

- 6. 114873-05-1 Cas No. | 2-Methyl-L-phenylalanine, N-BOC protected | Apollo [store.apolloscientific.co.uk]

- 7. Boc-L-2-Methylphenylalanine | C15H21NO4 | CID 2761468 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. derpharmachemica.com [derpharmachemica.com]

Synthesis of Boc-2-methyl-L-phenylalanine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine (Boc-2-methyl-L-phenylalanine), a valuable building block in peptide synthesis and drug discovery. This document details established methodologies for the asymmetric synthesis of the core amino acid, 2-methyl-L-phenylalanine, followed by its protection with the tert-butoxycarbonyl (Boc) group. Experimental protocols, quantitative data, and workflow visualizations are provided to facilitate its practical application in a laboratory setting.

Introduction

α-Methylated amino acids, such as 2-methyl-L-phenylalanine, are of significant interest in medicinal chemistry. The incorporation of an α-methyl group can impart unique conformational constraints on peptides, enhance metabolic stability by preventing enzymatic degradation, and modulate biological activity. The N-terminal protection with a Boc group is a standard and widely used strategy in solid-phase and solution-phase peptide synthesis due to its stability under various conditions and its facile removal under acidic conditions. This guide focuses on a robust and well-documented approach for preparing Boc-2-methyl-L-phenylalanine with high enantiomeric purity.

Synthetic Strategy Overview

The synthesis of Boc-2-methyl-L-phenylalanine is typically approached in a two-stage process:

-

Asymmetric Synthesis of 2-methyl-L-phenylalanine: This is the critical step for establishing the desired stereochemistry at the α-carbon. Several methods have been developed for the enantioselective synthesis of α-methyl-α-amino acids. This guide will focus on two prominent and effective strategies: the Asymmetric Strecker Synthesis using a chiral auxiliary and the Schöllkopf Bis-Lactim Ether method.

-

N-Boc Protection: The synthesized 2-methyl-L-phenylalanine is then protected with a tert-butoxycarbonyl group to yield the final product. This is a standard procedure, and a general protocol with high efficiency will be detailed.

The overall synthetic pathway can be visualized as follows:

Caption: General workflow for the synthesis of Boc-2-methyl-L-phenylalanine.

Asymmetric Synthesis of 2-methyl-L-phenylalanine

Method 1: Asymmetric Strecker Synthesis

The Strecker synthesis is a classic method for preparing α-amino acids. The asymmetric variant utilizes a chiral auxiliary to induce stereoselectivity. A well-established method employs (S)-(-)-1-phenylethylamine as the chiral auxiliary.

Reaction Scheme:

Caption: Asymmetric Strecker synthesis of 2-methyl-L-phenylalanine.

Experimental Protocol:

-

Step 1: Formation of Diastereomeric α-Aminonitriles

-

To a solution of phenylacetone (1 equivalent) and (S)-(-)-1-phenylethylamine (1 equivalent) in a suitable solvent such as methanol, add sodium cyanide (1.1 equivalents).

-

Cool the mixture in an ice bath and add glacial acetic acid (1.1 equivalents) dropwise.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours.

-

The resulting mixture contains diastereomeric α-aminonitriles. The desired diastereomer can often be selectively crystallized or separated by chromatography.

-

-

Step 2: Hydrolysis to 2-methyl-L-phenylalanine

-

The isolated, diastereomerically pure α-aminonitrile is subjected to acidic hydrolysis, typically using concentrated hydrochloric acid under reflux.

-

This step cleaves the nitrile to a carboxylic acid and removes the chiral auxiliary.

-

The resulting 2-methyl-L-phenylalanine can be isolated and purified by crystallization or ion-exchange chromatography.

-

Quantitative Data (Representative):

| Step | Product | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (e.e.) (%) | Reference |

| Aminonitrile Formation & Separation | Desired α-aminonitrile diastereomer | 40-60 | >95:5 | - | [1][2] |

| Hydrolysis | 2-methyl-L-phenylalanine | 70-85 | - | >98 | [1][2] |

Method 2: Schöllkopf Bis-Lactim Ether Method

This powerful method involves the diastereoselective alkylation of a chiral glycine enolate equivalent derived from a bis-lactim ether of a cyclic dipeptide, typically cyclo(L-Val-Gly).

Reaction Scheme:

Caption: Schöllkopf synthesis of 2-methyl-L-phenylalanine.

Experimental Protocol:

-

Step 1: Alkylation of the Bis-Lactim Ether

-

The bis-lactim ether of cyclo(L-Val-Gly) is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cooled to -78 °C.

-

A strong base, typically n-butyllithium (n-BuLi), is added to generate the lithiated enolate.

-

2-Methylbenzyl bromide (or a similar electrophile) is then added to the enolate solution, and the reaction is stirred at low temperature before being allowed to warm to room temperature.

-

The reaction is quenched, and the diastereomerically enriched alkylated product is isolated.

-

-

Step 2: Hydrolysis to the Amino Acid Ester

-

The purified alkylated bis-lactim ether is hydrolyzed under mild acidic conditions (e.g., 0.1 M HCl).

-

This cleavage yields the desired 2-methyl-L-phenylalanine methyl ester and the chiral auxiliary (L-valine methyl ester), which can be separated.

-

The methyl ester of 2-methyl-L-phenylalanine can then be saponified to the free amino acid if required for the subsequent Boc protection step.

-

Quantitative Data (Representative):

| Step | Product | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |

| Alkylation | Alkylated bis-lactim ether | 70-90 | >95 | [1][3] |

| Hydrolysis | 2-methyl-L-phenylalanine methyl ester | 80-95 | - | [1][3] |

N-Boc Protection of 2-methyl-L-phenylalanine

This procedure is a standard method for the introduction of the Boc protecting group onto an amino acid.

Reaction Scheme:

Caption: Boc protection of 2-methyl-L-phenylalanine.

Experimental Protocol:

-

Dissolve 2-methyl-L-phenylalanine (1 equivalent) in a mixture of dioxane and water.

-

Add a base, such as sodium hydroxide or triethylamine (TEA), to adjust the pH to approximately 10-11.

-

Add a solution of di-tert-butyl dicarbonate ((Boc)2O) (1.1 equivalents) in dioxane dropwise to the stirred solution.

-

Maintain the pH in the basic range by the concomitant addition of aqueous base.

-

Stir the reaction mixture at room temperature for several hours or overnight.

-

After the reaction is complete, perform an acidic workup to protonate the carboxylic acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and evaporate the solvent to obtain the crude product.

-

Purify the Boc-2-methyl-L-phenylalanine by crystallization or column chromatography.

Quantitative Data (Representative):

| Step | Product | Yield (%) | Purity (%) | Reference |

| Boc Protection | Boc-2-methyl-L-phenylalanine | 85-95 | >98 | [4][5] |

Summary of Quantitative Data

| Synthesis Stage | Key Intermediate/Product | Typical Yield (%) | Typical Stereochemical Purity |

| Asymmetric Strecker Synthesis | |||

| Aminonitrile Formation & Separation | Desired α-aminonitrile diastereomer | 40-60 | d.r. >95:5 |

| Hydrolysis | 2-methyl-L-phenylalanine | 70-85 | e.e. >98% |

| Schöllkopf Bis-Lactim Ether Method | |||

| Alkylation | Alkylated bis-lactim ether | 70-90 | d.e. >95% |

| Hydrolysis | 2-methyl-L-phenylalanine methyl ester | 80-95 | e.e. >98% |

| N-Boc Protection | |||

| Boc Protection | Boc-2-methyl-L-phenylalanine | 85-95 | - |

Conclusion

The synthesis of Boc-2-methyl-L-phenylalanine can be achieved with high efficiency and excellent stereocontrol through well-established synthetic routes. The choice between the Asymmetric Strecker Synthesis and the Schöllkopf method for the preparation of the core amino acid will depend on the specific laboratory capabilities, availability of starting materials, and desired scale of the reaction. The subsequent N-Boc protection is a straightforward and high-yielding transformation. The detailed protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to successfully synthesize this valuable building block for their research and development endeavors.

References

- 1. (PDF) Asymmetric Syntheses via Heterocyclic Intermediates; VIII1. Enantioselective Synthesis of (R)-α-Methyl-α-amino Acids using L-Valine as Chiral Auxiliary Reagent (1981) | Ulrich Schöllkopf | 77 Citations [scispace.com]

- 2. Asymmetric strecker synthesis of alpha-amino acids via a crystallization-induced asymmetric transformation using (R)-phenylglycine amide as chiral auxiliary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 4. benchchem.com [benchchem.com]

- 5. Research Portal [researchdiscovery.drexel.edu]

An In-depth Technical Guide to the 1H NMR Spectrum of Boc-Protected Phenylalanine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of N-tert-butoxycarbonyl-L-phenylalanine (Boc-Phe-OH). This analysis is critical for professionals in drug development and organic synthesis for structure verification, purity assessment, and conformational analysis.

Core Spectroscopic Data

The ¹H NMR spectrum of Boc-protected phenylalanine exhibits characteristic signals corresponding to the protons of the tert-butoxycarbonyl (Boc) protecting group, the amino acid backbone, and the phenyl side chain. The precise chemical shifts and multiplicities can vary slightly depending on the solvent, concentration, and instrument frequency. Data in two common deuterated solvents, chloroform (CDCl₃) and methanol (CD₃OD), are presented below for comparison.

A key feature in the ¹H NMR spectrum of Boc-protected amino acids in non-polar solvents like CDCl₃ is the potential observation of rotamers due to hindered rotation around the carbamate C-N bond. This can lead to the broadening or splitting of signals, particularly for the NH and α-protons.

Table 1: ¹H NMR Data for Boc-L-phenylalanine

| Proton Assignment | Structure Code | Chemical Shift (δ) in CDCl₃ (ppm) | Multiplicity & Coupling Constants (J) in CDCl₃ | Chemical Shift (δ) in CD₃OD (ppm) [1] | Multiplicity & Coupling Constants (J) in CD₃OD [1] |

| Carboxylic Acid | -COOH | ~11.2 | Broad Singlet | Not typically observed | - |

| Phenyl (ortho, meta, para) | Ar-H | 7.19 - 7.29 | Multiplet | 7.26 | Singlet (often reported as a simplified multiplet) |

| Amide | -NH | ~5.0 | Doublet (J ≈ 8 Hz) | Not typically observed | - |

| Alpha-Proton | Hα | ~4.6 | Multiplet | 4.36 | Doublet of Doublets (J = 9.6, 6.0 Hz) |

| Beta-Protons | Hβ | 3.08, 3.19 | Multiplet (often two distinct doublet of doublets) | 2.87, 3.16 | Doublet of Doublets (J = 14.9, 9.6 Hz and J = 14.6, 6.0 Hz) |

| Boc Group | -C(CH₃)₃ | 1.42 | Singlet | 1.36 | Singlet |

Note: The observation of the -COOH and -NH protons can be affected by the solvent purity and water content, potentially leading to exchange broadening or disappearance of the signals.

Structural Representation and Proton Labeling

The following diagram illustrates the structure of Boc-L-phenylalanine with the protons labeled corresponding to the data in Table 1.

Experimental Protocol: ¹H NMR Sample Preparation and Acquisition

A standardized protocol is essential for obtaining high-quality, reproducible ¹H NMR spectra.

Sample Preparation

-

Sample Weighing: Accurately weigh 5-10 mg of Boc-L-phenylalanine into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃ or CD₃OD) to the vial. Chloroform-d is often preferred for its ability to dissolve many organic compounds, but methanol-d4 can be used if solubility is an issue.

-

Dissolution: Gently swirl the vial to dissolve the sample completely. Sonication may be used if necessary.

-

Filtering (Optional but Recommended): To remove any particulate matter that can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Capping: Securely cap the NMR tube to prevent solvent evaporation.

Data Acquisition

-

Instrument Setup: Insert the NMR tube into the spectrometer.

-

Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform shimming to optimize the homogeneity of the magnetic field, which is crucial for achieving sharp spectral lines and high resolution.

-

¹H NMR Spectrum Acquisition:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better signal dispersion, especially for resolving the multiplets of the backbone and aromatic protons.

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Number of Scans: 8 to 16 scans are usually adequate for a sample of this concentration.

-

Relaxation Delay: A relaxation delay of 1-2 seconds is generally appropriate.

-

-

Data Processing:

-

Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale using the residual solvent peak as an internal reference (CDCl₃: δ 7.26 ppm; CD₃OD: δ 3.31 ppm).

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Logical Workflow for Spectral Analysis

The following diagram outlines the logical workflow for the acquisition and analysis of the ¹H NMR spectrum of Boc-L-phenylalanine.

References

In-Depth Technical Guide to the Physical Properties of Boc-Phe(2-Me)-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of N-tert-butoxycarbonyl-2-methyl-L-phenylalanine, commonly referred to as Boc-Phe(2-Me)-OH. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in peptide synthesis and other advanced applications. The guide details key physical characteristics, outlines experimental protocols for their determination, and illustrates a fundamental workflow where this compound is applied.

Core Physical and Chemical Properties

This compound is a protected amino acid derivative crucial for the synthesis of peptides with modified backbones, which can impart unique conformational constraints and biological activities. The presence of the methyl group on the phenyl ring distinguishes it from the standard Boc-L-phenylalanine.

| Property | Value | Reference(s) |

| Synonyms | Boc-2-methyl-L-phenylalanine, Boc-L-Phe(2-Me)-OH, Boc-o-Me-L-Phe-OH | [1][2] |

| CAS Number | 114873-05-1 | [1][3] |

| Molecular Formula | C₁₅H₂₁NO₄ | [1][4] |

| Molecular Weight | 279.34 g/mol | [1] |

| Appearance | White powder | [1] |

| Purity | ≥ 98% | [1] |

| Melting Point | 113 °C | [5][6] |

| Optical Rotation | -16° (c=1 in Methanol) | [6] |

| Solubility | Sparingly soluble in water; soluble in organic solvents like DMSO. | [6] |

| Storage Conditions | Store at 0-8 °C | [1] |

Experimental Protocols

The following sections detail the methodologies for determining the key physical properties of this compound and similar protected amino acids.

Melting Point Determination

The melting point of a solid crystalline substance is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. For a pure crystalline solid, this transition occurs over a narrow temperature range.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar digital device)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for sample grinding)

Procedure:

-

Sample Preparation: A small amount of the dry this compound powder is placed in a capillary tube and compacted to a height of 2-3 mm.

-

Calibration: The apparatus's thermometer should be calibrated using standards with known melting points.

-

Measurement:

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample rapidly to a temperature about 10-15 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for thermal equilibrium.

-

Record the temperature at which the first liquid appears (the beginning of the melting range) and the temperature at which the entire sample becomes liquid (the end of the melting range).

-

Solubility Assessment

Determining the solubility of this compound in various solvents is essential for its application in synthesis and purification.

Principle: Solubility is the maximum amount of a solute that can dissolve in a given amount of solvent at a specific temperature. For qualitative assessment, the visual observation of dissolution is employed.

Apparatus:

-

Small test tubes or vials

-

Vortex mixer or magnetic stirrer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Solvent Selection: A range of solvents relevant to peptide synthesis and purification should be tested (e.g., water, methanol, ethanol, dichloromethane (DCM), N,N-dimethylformamide (DMF), dimethyl sulfoxide (DMSO)).

-

Qualitative Determination:

-

Add a small, known amount of this compound (e.g., 1-2 mg) to a test tube.

-

Add a measured volume of the solvent (e.g., 0.1 mL) and agitate the mixture vigorously (e.g., using a vortex mixer) for a set period (e.g., 1-2 minutes).

-

Visually inspect the solution for any undissolved solid. If the solid dissolves completely, the compound is considered soluble at that concentration. If not, it is classified as partially soluble or insoluble.

-

-

Quantitative Determination (Optional): For a more precise measurement, a saturated solution is prepared, and the concentration of the dissolved solute is determined analytically (e.g., by UV-Vis spectroscopy or HPLC after appropriate dilution).[7]

Optical Rotation Measurement

Optical rotation is a key property for chiral molecules like this compound, confirming the enantiomeric identity.

Principle: A chiral compound will rotate the plane of plane-polarized light. The specific rotation is a characteristic property of the compound and is dependent on the concentration, path length, temperature, solvent, and wavelength of the light.

Apparatus:

-

Polarimeter

-

Polarimeter cell (sample tube) of a known path length (e.g., 1 dm)

-

Volumetric flask

-

Analytical balance

Procedure:

-

Sample Preparation:

-

Accurately weigh a sample of this compound.

-

Dissolve the sample in a precise volume of a suitable solvent (e.g., methanol) in a volumetric flask to achieve a known concentration (c, in g/mL).

-

-

Blank Measurement: Fill the polarimeter cell with the pure solvent and zero the instrument.

-

Sample Measurement:

-

Rinse the cell with the prepared sample solution and then fill it, ensuring no air bubbles are present.

-

Place the cell in the polarimeter and measure the observed rotation (α).

-

-

Calculation of Specific Rotation: The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

-

α is the observed rotation in degrees.

-

l is the path length of the polarimeter cell in decimeters (dm).

-

c is the concentration of the solution in g/mL.

-

Application in Peptide Synthesis

This compound is a valuable building block in solid-phase peptide synthesis (SPPS), particularly when using the Boc/Bzl protection strategy. The workflow diagram below illustrates the key steps in incorporating this amino acid into a growing peptide chain.

Caption: Boc Solid-Phase Peptide Synthesis (SPPS) Cycle.

This diagram illustrates the cyclical nature of Boc-SPPS.[8] The process begins with the deprotection of the N-terminal Boc group of the resin-bound peptide. Following neutralization, the next Boc-protected amino acid, in this case, this compound, is activated and coupled to the free amine. A washing step removes excess reagents. This cycle is repeated for each subsequent amino acid until the desired peptide sequence is assembled. The final step involves cleavage of the peptide from the resin support.

References

- 1. chemimpex.com [chemimpex.com]

- 2. canbipharm.com [canbipharm.com]

- 3. peptide.com [peptide.com]

- 4. appchemical.com [appchemical.com]

- 5. molbase.com [molbase.com]

- 6. Page loading... [wap.guidechem.com]

- 7. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 8. benchchem.com [benchchem.com]

Methodological & Application

Application Notes and Protocols for Boc-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-proteinogenic amino acids into peptide scaffolds is a pivotal strategy in medicinal chemistry for the development of novel therapeutics with enhanced pharmacological profiles. Boc-Phe(2-Me)-OH, a derivative of phenylalanine with a methyl group at the ortho position of the phenyl ring, offers unique steric and conformational constraints that can significantly influence peptide structure and function. This modification can lead to increased proteolytic stability, improved receptor affinity and selectivity, and altered pharmacokinetic properties.

These application notes provide a comprehensive overview of the use of this compound in Boc-based solid-phase peptide synthesis (SPPS). Detailed protocols for its efficient incorporation into peptide chains, along with representative data and relevant biological context, are presented to guide researchers in leveraging this valuable building block for drug discovery and development. The methodologies outlined herein are based on established Boc-SPPS principles, which rely on the graduated acid lability of the Nα-Boc protecting group and side-chain protecting groups.

Physicochemical Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in peptide synthesis.

| Property | Value |

| Molecular Formula | C₁₅H₂₁NO₄ |

| Molecular Weight | 279.33 g/mol |

| IUPAC Name | (2S)-2-[(tert-butoxycarbonyl)amino]-3-(o-tolyl)propanoic acid |

| Appearance | White to off-white powder |

| Melting Point | 113 °C |

| Solubility | Soluble in DMF, DCM, and other common organic solvents used in SPPS. |

Application in Bioactive Peptide Synthesis: A Case Study of an Endomorphin-2 Analogue

To illustrate the application of phenylalanine analogues in bioactive peptide synthesis, we consider the synthesis of an endomorphin-2 (EM-2) analogue. Endomorphin-2 (Tyr-Pro-Phe-Phe-NH₂) is an endogenous opioid peptide with high affinity and selectivity for the µ-opioid receptor, a G-protein coupled receptor (GPCR) involved in pain modulation.[1] The incorporation of a modified phenylalanine, such as 2-methylphenylalanine, can provide insights into the structure-activity relationships and lead to analogues with improved pharmacological properties.

Quantitative Data from the Synthesis of a Modified Endomorphin-2 Analogue

The following table summarizes representative data from the synthesis of an EM-2 analogue where a modified phenylalanine was incorporated. While this data is for a closely related analogue, (Z)-α,β-didehydro-phenylalanine (ΔZPhe), it provides a reasonable expectation for yields and purity when incorporating sterically hindered amino acids like this compound.[1]

| Step | Product | Yield (%) | Purity (by HPLC) |

| Solid-Phase Synthesis | Boc-Tyr(tBu)-Pro-Phe(2-Me)-Phe-Rink-Amide-Resin | - | - |

| Cleavage and Deprotection | H-Tyr-Pro-Phe(2-Me)-Phe-NH₂ (crude) | ~70-80% | >70% |

| Purification | H-Tyr-Pro-Phe(2-Me)-Phe-NH₂ (purified) | ~30-40% | >95% |

Experimental Protocols

The following are detailed protocols for the incorporation of this compound into a peptide sequence using manual Boc-SPPS. These protocols can be adapted for automated synthesizers.

Resin Preparation and First Amino Acid Coupling

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides or Merrifield resin for C-terminal acids) in Dichloromethane (DCM) for 30-60 minutes.

-

First Amino Acid Loading (for Merrifield Resin):

-

Dissolve Boc-amino acid (2.5 eq) in a 1:1 mixture of DCM and Dimethylformamide (DMF).

-

Add Diisopropylethylamine (DIEA) (2.5 eq).

-

Add the amino acid solution to the resin and shake for 2-4 hours.

-

Wash the resin with DCM (3x) and DMF (3x).

-

Cap any unreacted sites with a solution of 10% acetic anhydride and 10% DIEA in DMF for 30 minutes.

-

Peptide Chain Elongation: A Single Coupling Cycle for this compound

This cycle describes the deprotection of the N-terminal Boc group and the subsequent coupling of this compound.

Detailed Protocol Steps:

-

Boc Deprotection:

-

Treat the resin-bound peptide with a solution of 50% Trifluoroacetic acid (TFA) in DCM for 2 minutes and drain.[2]

-

Add a fresh solution of 50% TFA in DCM and agitate for 20-30 minutes to ensure complete removal of the Boc group.[2]

-

Wash the resin thoroughly with DCM (3x), Isopropanol (IPA) (2x), and DMF (3x) to remove residual TFA and by-products.

-

-

Neutralization:

-

Treat the resin with a solution of 10% DIEA in DMF for 5 minutes. Drain and repeat.[2]

-

Wash the resin thoroughly with DMF (5x) to remove excess base.

-

-

Coupling of this compound (HBTU/HOBt Activation):

-

In a separate vessel, dissolve this compound (3 equivalents), HBTU (2.85 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIEA (6 equivalents) to the solution to begin activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature. Due to the steric hindrance of the 2-methyl group, a longer coupling time or a double coupling may be necessary.

-

Monitor the reaction completion using the Kaiser test. A negative test (yellow beads) indicates a complete reaction. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing:

-

Wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection and coupling cycle.

-

Final Cleavage and Deprotection

After the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed.

HF Cleavage Protocol:

Caution: Hydrogen Fluoride (HF) is an extremely corrosive and toxic acid. This procedure must be performed in a specialized, well-ventilated fume hood with appropriate personal protective equipment and by experienced personnel.

-

Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

-

Scavenger Mixture: Prepare a scavenger mixture to trap reactive carbocations generated during cleavage. A common mixture is anisole/thioanisole (1:1, v/v). For a 0.1 mmol synthesis, use approximately 1 mL of the scavenger mixture.

-

HF Cleavage:

-

Place the dried resin and the scavenger mixture in a Teflon HF cleavage apparatus.

-

Cool the vessel in a dry ice/acetone bath.

-

Carefully condense liquid HF (approximately 10 mL for 0.1 mmol of resin) into the vessel.

-

Allow the reaction to stir at 0°C for 1-2 hours.[3]

-

-

HF Removal: Remove the HF by a stream of nitrogen gas, followed by evacuation under high vacuum.

-

Peptide Precipitation and Washing:

-

Wash the resin and cleaved peptide with cold diethyl ether to precipitate the crude peptide.

-

Collect the precipitated peptide by filtration or centrifugation and dry under vacuum.

-

Purification and Analysis

-

Purification: The crude peptide is purified by preparative reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.

-

Analysis: The purity of the final peptide is assessed by analytical RP-HPLC, and its identity is confirmed by mass spectrometry.

Biological Activity and Signaling Pathway

Peptides containing modified amino acids like 2-methylphenylalanine can exhibit altered interactions with their biological targets, often G-protein coupled receptors (GPCRs).[4] For instance, modified endomorphin-2 analogues interact with the µ-opioid receptor, a classic GPCR.[1] Activation of this receptor initiates a downstream signaling cascade that ultimately leads to an analgesic effect.

Pathway Description:

-

Ligand Binding: The peptide containing 2-methylphenylalanine binds to the extracellular domain of the µ-opioid receptor.

-

GPCR Activation: This binding induces a conformational change in the receptor, activating the associated heterotrimeric G-protein (typically Gi/o) on the intracellular side.

-

G-protein Dissociation: The activated G-protein exchanges GDP for GTP, causing the dissociation of the Gα and Gβγ subunits.

-

Downstream Signaling:

-

The Gα subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This, in turn, reduces the activity of protein kinase A (PKA).[3]

-

The Gβγ subunits can directly activate certain ion channels, such as inwardly rectifying potassium (K+) channels, leading to hyperpolarization of the neuron and reduced neuronal excitability.

-

-

Cellular Response: The culmination of these signaling events is a reduction in neurotransmitter release and a decrease in the transmission of pain signals, resulting in analgesia.

Conclusion

This compound is a valuable tool for peptide chemists aiming to design novel peptides with enhanced therapeutic properties. The steric bulk of the 2-methyl group can enforce specific conformations, leading to improved stability and receptor interaction. The protocols and data presented here provide a solid foundation for the successful incorporation of this non-proteinogenic amino acid into bioactive peptides. Careful optimization of coupling times and rigorous purification are key to obtaining high-quality peptides for biological evaluation. The exploration of such modified peptides holds significant promise for the discovery of next-generation therapeutics.

References

- 1. Synthesis and evaluation of new endomorphin-2 analogues containing (Z)-α,β-didehydro-phenylalanine (ΔZPhe) residues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Molecular Mechanisms of GPCR Signaling: A Structural Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

Application Notes and Protocols for the Incorporation of Boc-Phe(2-Me)-OH into Peptides

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of non-natural amino acids into peptide sequences is a powerful strategy in medicinal chemistry to enhance the therapeutic properties of peptide-based drugs. Boc-Phe(2-Me)-OH, a derivative of L-phenylalanine with a methyl group on the ortho position of the phenyl ring and a tert-butyloxycarbonyl (Boc) protecting group on the amine, offers unique steric and conformational constraints. These modifications can lead to peptides with increased metabolic stability, improved membrane permeability, and enhanced biological activity.[1][2][3]

N-methylation of the peptide backbone is a well-established method to increase proteolytic stability and cell permeability.[3][4] While this compound is not an N-methylated amino acid, the steric bulk introduced by the 2-methylphenyl side chain presents similar challenges during peptide synthesis, namely the difficult coupling of this sterically hindered amino acid.[5]

These application notes provide a comprehensive guide to the efficient incorporation of this compound into peptide sequences using Boc-based solid-phase peptide synthesis (SPPS). We offer a comparative overview of suitable coupling reagents, detailed experimental protocols, and troubleshooting strategies to overcome common challenges.

Challenges in Incorporating this compound

The primary challenge in incorporating this compound lies in the steric hindrance posed by the ortho-methyl group on the phenyl ring. This bulkiness can significantly slow down the coupling reaction, leading to incomplete acylation and deletion of the desired amino acid from the peptide sequence.[5] Furthermore, prolonged reaction times and the use of strong activating conditions can increase the risk of racemization at the chiral center of the amino acid being coupled.[6][7]

To address these challenges, the selection of a highly efficient coupling reagent and optimized reaction conditions are paramount for successful synthesis.

Comparative Performance of Coupling Reagents

The choice of coupling reagent is critical for achieving high coupling efficiency and minimizing racemization when incorporating sterically hindered amino acids like this compound. Uronium/aminium salts and phosphonium salts are generally more effective than carbodiimides (e.g., DCC, DIC) for such challenging couplings.[5] The following table summarizes the performance of commonly used coupling reagents for sterically hindered amino acids, which can be extrapolated for the coupling of this compound.

| Coupling Reagent | Class | Relative Reactivity | Racemization Risk | Key Advantages |

| HATU | Uronium/Aminium Salt | Very High | Very Low | Highly effective for sterically hindered couplings; low racemization.[8] |

| HBTU | Uronium/Aminium Salt | High | Low | Good balance of reactivity and cost. |

| PyBOP | Phosphonium Salt | High | Low | Effective for hindered couplings, avoids guanidinylation side reactions.[8] |

| COMU | Uronium/Aminium Salt | Very High | Very Low | High reactivity, non-explosive byproducts. |

| DIC/HOBt | Carbodiimide/Additive | Moderate | Moderate | Cost-effective, but less efficient for hindered couplings. |

Experimental Protocols

The following protocols are designed for the manual Boc-based solid-phase peptide synthesis (SPPS) on a 0.1 mmol scale. The choice of resin (e.g., Merrifield, PAM, MBHA) will depend on whether a C-terminal acid or amide is desired.[9][10]

Protocol 1: Standard Boc-SPPS Cycle for a Non-Hindered Amino Acid

This protocol outlines a single coupling cycle for a standard Boc-protected amino acid.

1. Resin Swelling:

-

Place the resin in a reaction vessel and wash with Dichloromethane (DCM) (3 x 10 mL).

-

Swell the resin in N,N-Dimethylformamide (DMF) (10 mL) for 30 minutes.

2. Boc Deprotection:

-

Drain the DMF.

-

Add a solution of 50% Trifluoroacetic acid (TFA) in DCM (10 mL) to the resin and agitate for 2 minutes.

-

Drain the solution.

-

Add a fresh solution of 50% TFA in DCM (10 mL) and agitate for 20-30 minutes.[9]

-

Wash the resin with DCM (3 x 10 mL), Isopropanol (IPA) (2 x 10 mL), and DMF (3 x 10 mL).

3. Neutralization:

-

Add a solution of 10% N,N-Diisopropylethylamine (DIEA) in DMF (10 mL) and agitate for 5 minutes.

-

Repeat the neutralization step.

-

Wash the resin with DMF (5 x 10 mL).

4. Coupling:

-

In a separate vessel, dissolve the Boc-amino acid (3 eq., 0.3 mmol) and an activating agent (e.g., HBTU, 2.9 eq., 0.29 mmol) in DMF (5 mL).

-

Add DIEA (6 eq., 0.6 mmol) to the amino acid solution to begin pre-activation.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

5. Monitoring the Coupling Reaction:

-

Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling.[11]

-

If the test is positive, continue the coupling for another hour and re-test.

6. Washing:

-

Once the coupling is complete, drain the reaction solution and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

Protocol 2: Optimized Coupling of this compound

This protocol is specifically adapted for the incorporation of the sterically hindered this compound.

1. Resin Preparation:

-

Follow steps 1-3 from Protocol 1 to swell, deprotect, and neutralize the resin-bound peptide.

2. Activation and Coupling of this compound:

-

In a separate vessel, dissolve this compound (3 eq., 0.3 mmol) and a high-reactivity coupling reagent (e.g., HATU, 2.9 eq., 0.29 mmol) in DMF (5 mL).

-

Add DIEA (6 eq., 0.6 mmol) to the solution and allow it to pre-activate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is generally required for sterically hindered residues.[11]

3. Monitoring and Recoupling:

-

Perform a Kaiser test. Due to the secondary amine nature of a growing peptide chain after the first residue, the Kaiser test may not be reliable for subsequent couplings. The Bromophenol Blue test can be a useful alternative.

-

If the coupling is incomplete after 4 hours (as indicated by a positive colorimetric test), a double coupling is recommended.[12] To do this, drain the reaction solution, wash with DMF, and repeat the coupling step with a fresh solution of activated this compound.

4. Washing:

-

After complete coupling, drain the solution and wash the resin thoroughly with DMF (5 x 10 mL) and DCM (5 x 10 mL) to remove any unreacted reagents.

Protocol 3: Peptide Cleavage and Deprotection

This protocol describes the final cleavage of the peptide from the resin and removal of side-chain protecting groups. The specific cleavage cocktail will depend on the amino acid composition of the peptide.

1. Resin Preparation:

-

Wash the final peptide-resin with DCM (3 x 10 mL) and dry under vacuum.

2. Cleavage:

-

Add a cleavage cocktail (e.g., HF/anisole 9:1 v/v or a TFA-based "Reagent K" cocktail for peptides with sensitive residues) to the dried resin.[9][13]

-

Stir the mixture for 1-2 hours at 0°C to room temperature.

3. Peptide Precipitation and Purification:

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet.

-

Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).[14]

Visualizing the Workflow and Logic

To better illustrate the processes involved, the following diagrams are provided.

Caption: A single cycle of Boc-SPPS for incorporating this compound.

Caption: Troubleshooting logic for incomplete coupling of sterically hindered amino acids.

Conclusion

The successful incorporation of this compound into peptides requires careful consideration of the challenges posed by its steric hindrance. By selecting highly reactive coupling reagents such as HATU or PyBOP, optimizing reaction times, and employing rigorous monitoring techniques, researchers can efficiently synthesize peptides containing this valuable non-natural amino acid. The protocols and data presented in these application notes provide a solid foundation for the development of novel peptide therapeutics with enhanced properties.

References

- 1. researchgate.net [researchgate.net]

- 2. N-methylated α-amino acids and peptides: synthesis and biological activity [ricerca.univaq.it]

- 3. peptide.com [peptide.com]

- 4. asianpubs.org [asianpubs.org]

- 5. benchchem.com [benchchem.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chempep.com [chempep.com]

- 10. peptide.com [peptide.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. bio-protocol.org [bio-protocol.org]

- 14. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Coupling of Boc-Phe(2-Me)-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of sterically hindered amino acids, such as Boc-Phe(2-Me)-OH (N-tert-butyloxycarbonyl-2-methyl-L-phenylalanine), into peptide sequences is a critical strategy for developing novel therapeutics with enhanced conformational stability and resistance to enzymatic degradation. The bulky 2-methyl group on the phenylalanine side chain, however, presents a significant challenge in solid-phase peptide synthesis (SPPS), often leading to incomplete coupling reactions and the formation of deletion sequences. This document provides a detailed guide to effective coupling methods for this compound, including comparative data on expected efficiencies, detailed experimental protocols, and a visual representation of the SPPS workflow.

Challenges in Coupling Sterically Hindered Amino Acids

The primary obstacle in the acylation of a resin-bound amine with this compound is the steric hindrance posed by the ortho-methyl group on the phenyl ring. This bulkiness can significantly slow down the kinetics of the coupling reaction, making standard coupling protocols inefficient. Consequently, more potent activating reagents and optimized reaction conditions are necessary to drive the reaction to completion.

Comparative Data on Coupling Methods

While specific quantitative data for the coupling of this compound is sparse in publicly available literature, the following table summarizes the recommended coupling methods for sterically hindered amino acids, with expected efficiencies based on their known reactivity.

| Coupling Method | Coupling Reagent/Additive | Base | Typical Reaction Time | Expected Coupling Efficiency | Key Considerations |

| Carbodiimide | DIC / HOBt | - | 2 - 6 hours | Moderate | Cost-effective, but may require double coupling for highly hindered residues. |

| Onium Salt (Aminium) | HBTU / HOBt | DIPEA | 30 - 60 minutes | High | A reliable and efficient choice for many difficult couplings.[1] |

| Onium Salt (Aminium) | HATU / HOAt | DIPEA | 15 - 60 minutes | Very High | Generally considered one of the most powerful reagents for hindered couplings, though more expensive.[2] |

| Onium Salt (Phosphonium) | PyBOP | DIPEA | 10 - 60 minutes | High | Efficient coupling with reduced risk of side reactions compared to some aminium salts.[3] |

Experimental Protocols

The following protocols are generalized for the coupling of a sterically hindered amino acid like this compound to a peptide-resin in a manual SPPS workflow. It is recommended to monitor the completion of the coupling reaction using a qualitative method such as the Kaiser test. If the test is positive (indicating free amines), a second coupling (recoupling) should be performed.

Protocol 1: DIC/HOBt Mediated Coupling

This method is a cost-effective option, though it may require longer reaction times or a double coupling for challenging residues.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound (3-5 equivalents)

-

1-Hydroxybenzotriazole (HOBt) (3-5 equivalents)

-